molecular formula C17H22NOS2+ B12738370 Timepidium, (R)- CAS No. 340027-73-8

Timepidium, (R)-

Cat. No.: B12738370
CAS No.: 340027-73-8
M. Wt: 320.5 g/mol
InChI Key: PDYOTUCJOLELJU-CQSZACIVSA-N
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Preparation Methods

The preparation of Timepidium, ®-, involves synthetic routes that include the use of thiophene derivatives. One method for the direct separation of the enantiomers of Timepidium bromide involves capillary zone electrophoresis (CZE) using cyclodextrins (CDs) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) . These methods are essential for ensuring the optical purity of the compound.

Chemical Reactions Analysis

Timepidium, ®-, undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to interact with different reagents, leading to the formation of various products. Common reagents used in these reactions include cyclodextrins and chiral stationary phases . The major products formed from these reactions are typically enantiomerically pure forms of the compound.

Mechanism of Action

The mechanism of action of Timepidium, ®-, involves its role as an antimuscarinic agent. It works by blocking muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine on smooth muscles and glands . This inhibition leads to a reduction in spasms and pain associated with gastrointestinal disorders. The quaternary nitrogen in its structure prevents it from crossing the blood-brain barrier, ensuring its peripheral action .

Comparison with Similar Compounds

Timepidium, ®-, can be compared with other similar compounds such as Tipepidine and Tiquizium bromide. These compounds also contain a thiophene nucleus and exhibit antimuscarinic properties . Timepidium, ®-, is unique in its specific application for visceral spasms and its inability to cross the blood-brain barrier, which reduces the risk of central side effects .

Similar Compounds::
  • Tipepidine
  • Tiquizium bromide
  • Dorzolamide
  • Tioconazole
  • Citizolam
  • Sertaconazole nitrate
  • Benocyclidine

Properties

CAS No.

340027-73-8

Molecular Formula

C17H22NOS2+

Molecular Weight

320.5 g/mol

IUPAC Name

(5R)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium

InChI

InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m1/s1

InChI Key

PDYOTUCJOLELJU-CQSZACIVSA-N

Isomeric SMILES

C[N+]1(C[C@@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C

Canonical SMILES

C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C

Origin of Product

United States

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